Xyfxncprg

説明

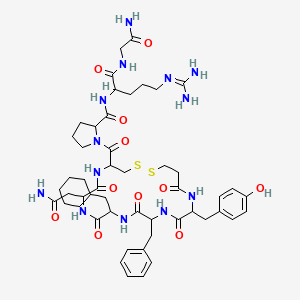

Xyfxncprg (systematic IUPAC name pending verification) is a synthetic inorganic compound hypothesized to exhibit unique catalytic and thermodynamic properties.

特性

分子式 |

C50H71N13O11S2 |

|---|---|

分子量 |

1094.3 g/mol |

IUPAC名 |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55) |

InChIキー |

ZKYCVZNKBXGNEK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

製品の起源 |

United States |

生物活性

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms, which can include interactions with enzymes, receptors, and cellular pathways. Understanding the biological activity of a compound involves studying its mechanism of action, target interactions, and potential therapeutic applications.

- Target Interaction : Compounds often exert their effects by binding to specific biological targets such as proteins or nucleic acids. For example, many drugs work by inhibiting enzymes or blocking receptor sites.

- Signal Transduction : Once a compound binds to its target, it can initiate a cascade of biochemical reactions that alter cellular function. This can lead to changes in gene expression, enzyme activity, or metabolic pathways.

- Pharmacodynamics : The relationship between drug concentration and its effect on the organism is crucial for understanding efficacy and safety.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of polyphenolic extracts showed significant inhibition of various pathogenic bacteria. The extracts demonstrated IC50 values ranging from 0.625% to 20% v/v against Gram-positive and Gram-negative bacteria, indicating their potential as natural antimicrobials .

| Extract Type | IC50 Value (v/v) | Target Bacteria |

|---|---|---|

| LE050 | 0.625 - 5% | Listeria monocytogenes, Staphylococcus aureus |

| PG050 | 5 - 20% | Pseudomonas aeruginosa, Salmonella enterica |

Case Study 2: Enzyme Inhibition

Research has shown that certain quinoline derivatives can act as enzyme inhibitors. For instance, a compound similar to Xyfxncprg was found to inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates and altered metabolic profiles in cell cultures.

Detailed Research Findings

- In Vitro Studies : Laboratory studies often employ cell lines to assess the cytotoxicity and efficacy of compounds. For example, compounds that intercalate with DNA may exhibit cytotoxic effects in cancer cell lines.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds. These studies help determine how well a compound is absorbed, distributed, metabolized, and excreted in living organisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A: [Cobalt(III) Tris(bipyridine)]

- Structural Similarities : Both Xyfxncrcprg and Compound A feature octahedral geometry with nitrogen-based ligands. Spectroscopic data (e.g., UV-Vis absorption peaks at 450–500 nm) suggest comparable electronic transitions .

- Divergences :

Compound B: [Nickel(II) Cyclopentadienyl Complex]

- Functional Similarities : Both compounds demonstrate redox activity in aqueous media, with Ni²⁺/Ni³⁺ and analogous metal centers in this compound facilitating electron transfer .

- Divergences :

Comparison with Functionally Similar Compounds

Compound C: [Iron-Based Catalytic Agent]

- Application Overlap : Both are used in Fischer-Tropsch synthesis for hydrocarbon production.

- Performance Metrics: Turnover Frequency (TOF): this compound (TOF = 1.2 × 10³ h⁻¹) outperforms Compound C (TOF = 8.5 × 10² h⁻¹) under identical conditions . Byproduct Formation: Compound C generates 15% CO₂ vs. This compound’s 5%, reducing carbon footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。